1,1-Diphenylpropan-2-amine oxalate

Description

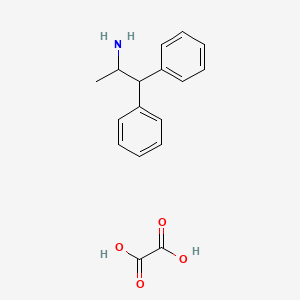

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-diphenylpropan-2-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.C2H2O4/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;3-1(4)2(5)6/h2-12,15H,16H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGWZEVYCKJJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Diphenylpropylamine Scaffold in Medicinal Chemistry and Organic Synthesis

The diphenylpropylamine backbone is a key structural motif found in a variety of biologically active compounds. ontosight.ai This scaffold, characterized by two phenyl rings attached to a propyl chain with a terminal amine group, has been a fertile ground for the development of therapeutic agents, particularly in the realm of analgesics. ontosight.aie-safe-anaesthesia.org The structural features of the diphenylpropylamine framework allow for interaction with various biological targets, including neurotransmitter receptors and enzymes, which are pivotal in pain modulation pathways. ontosight.ai

In medicinal chemistry, the diphenylpropylamine scaffold serves as a versatile template for modification to optimize pharmacological profiles. Researchers have explored how alterations to this core structure, such as the position and nature of substituents on the phenyl rings or modifications to the amine group, can significantly influence a compound's potency, selectivity, and duration of action. ontosight.ai The flexibility of this scaffold allows for the fine-tuning of its properties to achieve desired therapeutic effects while minimizing potential side effects. ontosight.ai

From an organic synthesis perspective, the preparation of diphenylpropylamine derivatives has spurred the development of various synthetic methodologies. These routes often involve multi-step sequences to construct the core structure and introduce the desired functional groups with specific stereochemistry.

The Historical Journey of Amine Derivatives in Scientific Inquiry

The study of amines has been a cornerstone in the progression of organic chemistry and pharmacology. Since their initial discovery, the diverse reactivity and biological significance of amines have captivated researchers. The historical development of amine derivatives is intertwined with major breakthroughs in drug discovery.

A notable class of amine derivatives with a rich history is the diphenylpropylamines, which includes compounds that have been investigated for their analgesic properties. ontosight.aidrugbank.com The exploration of these compounds has contributed significantly to our understanding of pain pathways and the development of opioid analgesics. e-safe-anaesthesia.orgdrugbank.comwikipedia.org The journey began with the study of naturally occurring alkaloids and evolved to the synthesis of novel amine-containing molecules with tailored pharmacological activities.

The use of oxalate (B1200264) salts of amines is a long-standing practice in pharmaceutical and chemical research. The formation of an oxalate salt can improve a compound's stability, solubility, and handling characteristics, making it more suitable for experimental studies and potential formulation. This practice is particularly relevant for basic compounds like amines, where salt formation can aid in purification and characterization.

Current Research Trajectories and Gaps for 1,1 Diphenylpropan 2 Amine Oxalate

Strategies for the Preparation of this compound and its Precursors

One established method involves the reductive amination of 1,1-diphenyl-2-propanone. This can be accomplished using a variety of reducing agents and ammonia (B1221849) sources. For instance, a classic approach is the Leuckart reaction, which utilizes formamide (B127407) or a mixture of formic acid and ammonia, followed by hydrolysis to yield the primary amine. Another route involves catalytic hydrogenation of the ketone in the presence of ammonia or an ammonium (B1175870) salt over a suitable catalyst, such as palladium on carbon (Pd/C).

Alternatively, the synthesis can proceed through the formation of an oxime from 1,1-diphenyl-2-propanone, followed by reduction to the amine. The reduction of the oxime can be carried out using various reagents, including lithium aluminum hydride (LiAlH₄) or sodium in a protic solvent.

The final step in preparing the oxalate salt involves the reaction of the free base, 1,1-diphenylpropan-2-amine, with oxalic acid in an appropriate solvent, leading to the precipitation of this compound.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of enantiomerically pure analogs of 1,1-diphenylpropan-2-amine is crucial for various applications. smolecule.com Several stereoselective strategies have been developed to achieve this. vulcanchem.com

One approach is the chiral resolution of the racemic amine. vulcanchem.com This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or other chiral acids. The diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomer of the amine.

Another powerful method is asymmetric synthesis . This can involve the asymmetric reduction of the precursor ketone, 1,1-diphenyl-2-propanone, using a chiral reducing agent or a catalyst. smolecule.com For example, chiral borane (B79455) reagents or transition metal complexes with chiral ligands can effect the enantioselective reduction of the ketone to the corresponding chiral alcohol, which can then be converted to the amine with retention of stereochemistry.

Furthermore, enzymatic methods offer a green and highly selective alternative. Transaminases, for instance, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net

(S)-(-)-1,1-Diphenyl-2-aminopropane has been utilized as a model amine compound in chirality sensing studies employing circular dichroism techniques. chemicalbook.com

Optimization of Reaction Pathways and Yields

Optimizing reaction pathways is critical for improving the efficiency and yield of 1,1-diphenylpropan-2-amine synthesis. Key areas of optimization include the choice of reagents, catalysts, solvents, and reaction conditions.

For the reductive amination of 1,1-diphenyl-2-propanone, the selection of the reducing agent and catalyst system is paramount. High-pressure catalytic hydrogenation can be effective, but requires specialized equipment. Laboratory-scale syntheses might favor chemical reducing agents. The choice of solvent can also significantly impact the reaction rate and selectivity.

In the case of stereoselective synthesis, the efficiency of the chiral resolution process depends on the choice of the resolving agent and the crystallization conditions. For asymmetric synthesis, the development of more active and selective catalysts is an ongoing area of research. For instance, the use of iridium complexes as catalysts has shown promise in the β-alkylation of secondary alcohols and N-alkylation of anilines, which are related transformations. researchgate.net

The following table summarizes some reaction conditions that have been explored for related transformations, which could be adapted and optimized for the synthesis of 1,1-diphenylpropan-2-amine.

| Reaction Type | Reagents and Conditions | Potential Application |

| Reductive Amination | Ketone, Ammonium formate, 10% Pd/C, Methanol (B129727) researchgate.net | Synthesis of racemic amine |

| Bischler-Napieralski Reaction | (R)-(+)-1,1-Diphenyl-2-aminopropane as precursor cookechem.com | Synthesis of dihydroisoquinoline derivatives |

| Asymmetric Reduction | Prochiral ketones, Chiral catalysts derived from amino alcohols smolecule.com | Synthesis of chiral analogs |

Synthesis of Structurally Related Analogs and Derivatives of the 1,1-Diphenylpropan-2-amine Core

The synthesis of structurally related analogs and derivatives of the 1,1-diphenylpropan-2-amine core allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Current time information in Bangalore, IN.

Exploration of Diverse Functional Group Incorporations

The 1,1-diphenylpropan-2-amine scaffold can be modified by introducing various functional groups on the phenyl rings or at the amine nitrogen. For example, substituents such as halogens, alkyl, alkoxy, nitro, and cyano groups can be incorporated into the aromatic rings of the starting materials, such as substituted benzophenones or diphenylmethanes. google.com

The primary amine group itself provides a handle for a wide range of chemical transformations. It can be acylated to form amides, alkylated to form secondary and tertiary amines, or used in the formation of imines and other nitrogen-containing heterocycles. rsc.org For instance, reaction with various acylating agents can introduce a diverse array of functional groups.

A patent describes the synthesis of 1,1-diphenylpropan-1-ol derivatives with various substituents on the phenyl rings, including halogen, trihalomethyl, alkyl, and alkoxy groups. google.com These alcohols could potentially be converted to the corresponding amines.

Synthesis of Metabolically Stable or Tunable Analogues (for in vitro studies)

For in vitro studies, it is often desirable to synthesize analogs with improved metabolic stability or with properties that can be tuned to modulate their biological activity. One common strategy to enhance metabolic stability is to block sites of potential metabolism. For the 1,1-diphenylpropan-2-amine core, this could involve introducing substituents that hinder enzymatic attack, such as fluorination of the phenyl rings.

The development of potent inhibitors of human microsomal epoxide hydrolase (mEH) has involved the synthesis of various amides and primary amines, some of which are structurally related to 1,1-diphenylpropan-2-amine. nih.gov For instance, 1,3-diphenylpropan-2-amine (B1218670) and its formamide derivative have shown inhibitory activity against mEH. nih.gov The synthesis and evaluation of a library of such analogs can provide valuable insights into the structural requirements for biological activity.

The following table presents examples of structurally related analogs and their potential applications.

| Compound | Application/Activity | Reference |

| (S)-2-amino-1,1-diphenylpropan-1-ol | Chiral ligand in asymmetric catalysis, potential neuroprotective and anti-tumor activity. smolecule.com | smolecule.com |

| 1,3-diphenylpropan-2-amine | Inhibitor of human microsomal epoxide hydrolase (mEH). nih.gov | nih.gov |

| Trisubstituted dihydroisoquinoline derivatives | Synthesized from (R)-(+)-1,1-Diphenyl-2-aminopropane. cookechem.com | cookechem.com |

Investigation of Chemical Reactivity and Transformation Pathways

The chemical reactivity of 1,1-diphenylpropan-2-amine is largely dictated by the primary amine group and the two phenyl rings. The amine group is nucleophilic and basic, readily reacting with electrophiles.

One important transformation is the Bischler-Napieralski reaction , where (R)-(+)-1,1-diphenyl-2-aminopropane can serve as a precursor for the preparation of trisubstituted dihydroisoquinoline derivatives. cookechem.com This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

The amine can also participate in Mannich-type reactions , which are fundamental for the synthesis of β-amino carbonyl compounds. researchgate.net Furthermore, the diphenylmethyl moiety can influence the reactivity of the molecule, and its presence can lead to interesting rearrangements or fragmentation pathways under certain conditions.

The development of inhibitors for enzymes like microsomal epoxide hydrolase has shown that even small structural modifications, such as the conversion of an amide to a primary amine, can significantly impact biological activity, highlighting the importance of understanding the chemical reactivity and transformations of this class of compounds. nih.gov

Analytical Methodologies for Research Purity and Quantification

Development and Validation of Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental in separating and identifying the components of a mixture, making them ideal for assessing the purity of 1,1-Diphenylpropan-2-amine (B1604740) oxalate (B1200264). omicsonline.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the purity assessment of many organic compounds, including oxalates. The development of a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector. For oxalate-containing compounds, reversed-phase columns, such as C8 or C18, are often utilized. researchgate.net

Method validation is a critical step to ensure the reliability of the HPLC analysis. This process typically includes the evaluation of several parameters as outlined in the table below.

Table 1: Key Parameters for HPLC Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 98-102% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from placebo or degradation products |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |

This table presents a generalized overview of HPLC validation parameters. Specific values and acceptance criteria can vary based on the specific method and regulatory guidelines.

For instance, a study on escitalopram (B1671245) oxalate utilized a C8 column with a mobile phase of potassium dihydrogen orthophosphate buffer, methanol (B129727), and acetonitrile, achieving good separation and validation results. researchgate.net Another HPLC method for urinary oxalate determination used a C18 column with an isocratic elution of methanol and ammonium (B1175870) acetate (B1210297) in water, demonstrating consistent linearity and good recovery. nih.gov

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 1,1-Diphenylpropan-2-amine oxalate, derivatization is often necessary to increase their volatility. This process involves a chemical reaction to convert the analyte into a more suitable form for GC analysis.

The choice of a suitable stationary phase is critical for achieving good separation in GC. dokumen.pub Method validation for GC follows similar principles to HPLC, ensuring linearity, precision, accuracy, and specificity. A GC-mass spectrometry (GC-MS) method was developed for plasma oxalate measurement, which involved derivatization and demonstrated high sensitivity with a detection limit of 0.78 μmol/L. annlabmed.org

Quantitative Analytical Methods for Determining Concentration in In Vitro Research Samples

Accurate quantification of this compound in in vitro research samples is essential for understanding its biological effects. Besides HPLC and GC, other methods can be employed for this purpose.

Enzymatic methods offer high specificity for oxalate determination. nih.gov These methods often utilize oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate, with the resulting products being measured. nih.govnih.gov For example, an enzymatic assay kit can be used for the measurement of oxalate in various media. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying low concentrations of analytes in complex matrices like biological samples. nih.gov An LC-MS/MS method for urinary oxalate demonstrated linearity over a wide concentration range and good accuracy compared to enzymatic assays. nih.gov

Table 2: Comparison of Quantitative Analytical Methods for Oxalate

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation by chromatography, detection by UV absorbance. nih.gov | Good precision and accuracy, widely available. | Moderate sensitivity, potential for interference. omicsonline.org |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. annlabmed.org | High sensitivity and specificity. | Requires derivatization for non-volatile compounds. annlabmed.org |

| Enzymatic Methods | Specific enzyme-catalyzed reaction. nih.gov | High specificity. nih.gov | Can be more expensive, potential for enzyme inhibition. |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. nih.gov | Very high sensitivity and specificity. | High instrument cost and complexity. |

This table provides a general comparison. The choice of method depends on the specific research requirements, including the required sensitivity, sample matrix, and available instrumentation.

Electrophoretic and Spectrophotometric Approaches for Analytical Purposes

While chromatographic techniques are dominant, electrophoretic and spectrophotometric methods also offer valuable tools for the analysis of this compound.

Capillary Electrophoresis (CE):

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-resolution technique that requires only small sample volumes. CE has been used for the determination of oxalate in various samples, including food. researchgate.net A method using capillary electrophoresis coupled with UV absorbance detection was developed for food samples, showing high sensitivity and good recovery. researchgate.net

Spectrophotometry:

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. bas.bg While perhaps less specific than chromatographic methods, spectrophotometry can be useful for routine analysis, particularly after validating its specificity for this compound in a given sample matrix. The development of a spectrophotometric method would involve identifying the wavelength of maximum absorbance (λmax) for the compound and establishing a linear calibration curve.

Pharmacological and Biological Investigations in Vitro

Receptor Binding Affinity Profiling In Vitro

The initial step in characterizing the pharmacological profile of a compound involves assessing its binding affinity for a wide range of physiological receptors. This profiling helps to identify potential molecular targets and predict the compound's biological effects.

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes, making them common targets for therapeutic drugs. nih.gov Research into diarylalkylamine derivatives, a class to which 1,1-diphenylpropan-2-amine (B1604740) belongs, has explored structure-affinity relationships (SAFIR) at specific GPCRs, namely the serotonin (B10506) 5-HT2A and histamine (B1213489) H1 receptors. nih.gov These receptors are implicated in various neuropsychiatric disorders. nih.gov

A study on a series of diarylalkylamine compounds, including a diphenylamine (B1679370) (DPA) series, investigated the impact of structural modifications on binding affinity. For compounds interacting with the H1 receptor, increasing the number of N-methyl groups tended to retain or enhance affinity within the DPA series. nih.gov Homology modeling suggests that these diarylalkylamine derivatives can bind to the 5-HT2A and H1 receptors in a manner analogous to classical H1 antagonists. nih.gov

Ligand-gated ion channels (LGICs), also known as ionotropic receptors, are transmembrane protein complexes that form a pore allowing specific ions to pass through in response to the binding of a chemical messenger (i.e., a ligand). frontiersin.orguniprot.org This family of channels includes nicotinic acetylcholine (B1216132) (nAChR), type 3 serotonin (5-HT3R), γ-aminobutyric acid type A (GABAAR), and glycine (B1666218) (GlyR) receptors. frontiersin.org They are crucial for fast synaptic transmission in the nervous system. plos.org While biogenic amines like serotonin and dopamine (B1211576) typically interact with GPCRs, some have been shown to directly gate ion channels, representing an alternative mechanism of action. nih.gov

Currently, specific data on the binding affinity of 1,1-Diphenylpropan-2-amine oxalate (B1200264) for ligand-gated ion channels or transporters is not available in the reviewed literature.

Enzyme Inhibition and Activation Studies In Vitro

Investigating a compound's ability to inhibit or activate enzymes is critical to understanding its mechanism of action and potential therapeutic applications.

Research has been conducted on β-amidomethyl vinyl sulfones as potential covalent inhibitors of the Chikungunya virus (CHIKV) nsP2 cysteine protease, an enzyme essential for viral replication. nih.govbiorxiv.orgresearchgate.net In an effort to explore the structure-activity relationships of these inhibitors, various analogs were synthesized. researchgate.net One such analog was derived from 1,1-diphenylpropan-2-one, the ketone precursor to 1,1-diphenylpropan-2-amine. nih.govbiorxiv.org This highlights the utility of the diphenylpropane scaffold in designing enzyme inhibitors. An analog featuring a 5-(2,5-dimethoxyphenyl)pyrazole moiety exhibited a kinact/Ki ratio greater than 9000 M–1 s–1, indicating potent inhibition of the nsP2 enzyme. researchgate.net

Cellular Assays for Investigating Specific Biological Pathways In Vitro

Cellular assays provide a functional context for data obtained from binding and enzyme studies, offering insights into how a compound affects cell behavior and signaling.

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. For GPCRs like the muscarinic acetylcholine receptors (mAChRs), this can involve the activation of Gq/11 proteins, which triggers phospholipase-C, or the inhibition of adenylate cyclase via Gi/o proteins. nih.gov Similarly, other pathways, such as those involving PI3K inhibitors, are explored for their therapeutic potential, often in combination with other modalities. mdpi.com For compounds like 1,1-diphenylpropan-2-amine oxalate, which show affinity for aminergic GPCRs, it is plausible that they could modulate these well-established signaling cascades. nih.gov

Functional assays in cellular systems can measure the physiological consequences of receptor binding or enzyme inhibition. For instance, studies on related muscarinic antagonists have utilized cell-based assays to demonstrate effects on cell growth and migration. acs.org Research on dual-target ligands, which act on multiple receptors simultaneously (such as mu-opioid and dopamine D3 receptors), employs cellular models to assess functional outcomes like antinociceptive effects. nih.gov While specific functional assay data for this compound is limited, the activity of structurally related compounds suggests that it could be evaluated in assays for cell proliferation, migration, or receptor-mediated functional responses.

Mechanistic Studies on Molecular Targets In Vitro

Investigations into the diphenylalkylamine class, to which 1,1-Diphenylpropan-2-amine belongs, have identified several potential molecular targets through in vitro assays. These studies suggest that the pharmacological effects of these compounds are likely mediated by their interactions with various receptors and enzymes.

The primary molecular targets identified for diphenylalkylamine derivatives include:

Monoamine Oxidase (MAO): Certain diphenylalkylamine derivatives have been shown to inhibit MAO, an enzyme crucial for the metabolism of monoamine neurotransmitters. For instance, in vitro studies on rabbit liver preparations demonstrated that the d-isomer of 1,2-diphenyl-1-dimethylaminoethane has an inhibitory action on MAO that is twice as strong as that of amphetamine. kyoto-u.ac.jp In contrast, the l-isomer exhibited much weaker inhibitory effects on this enzyme. kyoto-u.ac.jp This suggests a stereoselective interaction with the enzyme's active site.

Calcium Channels: A significant body of research points towards calcium channels as a target for diphenylalkylamines. acs.orgresearchgate.net These compounds are structurally related to verapamil, a well-known calcium channel blocker. Conformational analyses and quantitative structure-activity relationship (QSAR) studies have been conducted to develop pharmacophore models for the interaction of diphenylalkylamines with calcium channels. researchgate.net The binding of these compounds to the channel can lead to the inhibition of calcium influx, which is a key mechanism in various physiological processes.

Calmodulin: QSAR studies have also identified calmodulin as a potential inhibitor target for diphenylalkylamine-type compounds. jst.go.jp The analysis suggests that the hydrophobicity of the ring moiety and the spatial arrangement of a nitrogen atom in the side chain are important for this interaction. jst.go.jp

Serotonin 5-HT₂A Receptors: The broader class of phenylalkylamines, which includes diphenylalkylamine structures, has been extensively studied for its interaction with serotonin receptors. nih.gov Specifically, they are considered selective agonists for 5-HT₂ receptors, and their structure-activity relationships at the 5-HT₂A subtype have been a subject of detailed review. nih.gov

Table 1: In Vitro Molecular Target Interactions of Diphenylalkylamine Analogs

| Compound Class/Analog | Molecular Target | Observed In Vitro Effect | Source |

|---|---|---|---|

| 1,2-Diphenyl-1-dimethylaminoethane (d-isomer) | Monoamine Oxidase (Rabbit Liver) | Strong inhibition (twice that of amphetamine) | kyoto-u.ac.jp |

| 1,2-Diphenyl-1-dimethylaminoethane (l-isomer) | Monoamine Oxidase (Rabbit Liver) | Weak inhibition | kyoto-u.ac.jp |

| Diphenylalkylamines | Calcium Channels | Antagonistic activity, state-dependent binding | acs.orgresearchgate.net |

| Diphenylalkylamine-type compounds | Calmodulin | Inhibitory activity | jst.go.jp |

| Phenylalkylamines | 5-HT₂A Receptors | Agonist activity | nih.gov |

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Biological Data

The biological activity of diphenylalkylamines is highly dependent on their specific molecular structure. In vitro studies on various analogs have elucidated key structural features that govern their potency and pharmacological profile.

Key SAR findings for the diphenylalkylamine class include:

Stereoisomerism: The spatial orientation of substituents is a critical determinant of activity. Pharmacological studies comparing the optical isomers of 1,2-diphenyl-1-dimethylaminoethane revealed profound differences in their effects. The l-isomer demonstrated significant analgesic and antitussive properties, whereas the d-isomer was devoid of these effects. kyoto-u.ac.jp Furthermore, the d-isomer was found to antagonize the analgesic action of morphine, while the l-isomer produced an additive synergistic effect. kyoto-u.ac.jp This highlights the importance of chirality for receptor interaction and subsequent biological response.

N-Substitution: The nature of the substituent on the nitrogen atom influences activity. Studies on a range of diphenylalkylamine derivatives indicated that tertiary amines were generally the most effective in screening tests for analgesia. kyoto-u.ac.jp

Aromatic Substitution: Modifications to the phenyl rings can significantly alter activity. In the context of calcium channel antagonists, the substitution pattern on the aromatic rings of verapamil-like compounds plays a crucial role in their vasodilator properties. researchgate.net

Alkyl Chain: The length and branching of the alkyl chain connecting the diphenyl moiety and the amine group are important. The core structure of 1,1-diphenylpropan-2-amine features a propane (B168953) backbone with a methyl group at the alpha position to the amine (an isopropylamine (B41738) structure). This feature is common in many biologically active phenylalkylamines. nih.gov For calmodulin inhibitors, the distance of the nitrogen atom from the ring moiety is a factor in activity. jst.go.jp

Table 2: Comparative In Vitro Effects of 1,2-Diphenyl-1-dimethylaminoethane Isomers

| Effect | l-Isomer | d-Isomer | Source |

|---|---|---|---|

| Analgesic Effect | Considerable (not inferior to codeine) | None | kyoto-u.ac.jp |

| Antitussive Potency | ~1/4 to 1/2 that of codeine | Inert | kyoto-u.ac.jp |

| Effect on Morphine Analgesia | Synergistic (additive) | Antagonistic | kyoto-u.ac.jp |

| MAO Inhibition (Rabbit Liver) | Weak | Strong (2x amphetamine) | kyoto-u.ac.jp |

Metabolism and Biotransformation Studies in Vitro and Ex Vivo

Identification of Metabolites from Hepatic Microsomal or Hepatocyte Incubations

In vitro studies using human liver microsomes or cultured hepatocytes are standard methods for identifying the metabolic products of a compound. nih.gov These systems contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. nih.govmdpi.com

Incubation of 1,1-Diphenylpropan-2-amine (B1604740) with human liver microsomes, supplemented with necessary cofactors like NADPH, would likely result in several metabolic products. The primary reactions expected for a secondary amine with diphenylalkane structure include hydroxylation of the aromatic rings and the aliphatic chain, as well as N-deamination or N-oxidation. Analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to separate and identify these metabolites based on their mass-to-charge ratio and fragmentation patterns.

Table 1: Potential Metabolites of 1,1-Diphenylpropan-2-amine Identified in In Vitro Hepatic Incubations

(Please note: This table is illustrative and based on predicted metabolic pathways for a compound with this structure, as specific experimental data for 1,1-Diphenylpropan-2-amine oxalate (B1200264) is not extensively available in public literature.)

| Putative Metabolite | Metabolic Reaction |

| 1,1-Diphenylpropan-2-one | Oxidative deamination |

| (4-Hydroxyphenyl)phenylpropan-2-amine | Aromatic Hydroxylation |

| 1,1-Diphenylpropan-2-ol | Reduction of ketone metabolite |

| N-Hydroxy-1,1-diphenylpropan-2-amine | N-Oxidation |

Characterization of Metabolic Pathways and Enzyme Involvement In Vitro

To characterize the specific enzymes involved, particularly the Cytochrome P450 (CYP) isoforms, further in vitro experiments are conducted. nih.gov These typically involve using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which are the primary enzymes responsible for metabolizing most clinical drugs. nih.govdroracle.ai By incubating 1,1-Diphenylpropan-2-amine with each individual isoform, the relative contribution of each enzyme to the compound's metabolism can be determined.

Additionally, chemical inhibition studies are performed using known selective inhibitors for each major CYP isoform in human liver microsomes. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor would confirm the involvement of that CYP isoform in the metabolic pathway. droracle.ai

Table 2: Illustrative Example of CYP450 Isoform Involvement in the Metabolism of 1,1-Diphenylpropan-2-amine

(Please note: This table represents a hypothetical outcome of reaction phenotyping studies.)

| CYP Isoform | Role in Metabolism | Method of Determination |

| CYP2D6 | Major pathway for aromatic hydroxylation | Recombinant enzyme screening, specific inhibition assays |

| CYP3A4 | Minor pathway, contributes to N-oxidation | Recombinant enzyme screening, specific inhibition assays |

| CYP2C19 | Minor contribution to overall metabolism | Recombinant enzyme screening |

Stereoselective Metabolism in Subcellular Fractions

The structure of 1,1-Diphenylpropan-2-amine contains a chiral center at the C-2 position of the propane (B168953) chain, meaning it exists as two enantiomers (R- and S-isomers). It is well-established that drug-metabolizing enzymes can exhibit stereoselectivity, metabolizing one enantiomer at a different rate than the other. nih.gov

To investigate this, the individual enantiomers of 1,1-Diphenylpropan-2-amine would be incubated separately with subcellular fractions like liver microsomes. The rate of disappearance of each enantiomer and the rate of formation of their respective metabolites would be quantified. Significant differences in these rates would indicate stereoselective metabolism. This has important implications, as the different enantiomers may have distinct pharmacological or toxicological profiles.

Table 3: Hypothetical Example of Stereoselective Metabolism of 1,1-Diphenylpropan-2-amine Enantiomers

(Please note: This table is for illustrative purposes to demonstrate the concept of stereoselective metabolism.)

| Enantiomer | Relative Rate of Metabolism (in human liver microsomes) | Primary Metabolite Formed |

| (R)-1,1-Diphenylpropan-2-amine | 1.0 | (R)-(4-Hydroxyphenyl)phenylpropan-2-amine |

| (S)-1,1-Diphenylpropan-2-amine | 2.5 | (S)-(4-Hydroxyphenyl)phenylpropan-2-amine |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and chemical reactivity. aimspress.comaimspress.com Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are powerful tools for this purpose. aimspress.commdpi.com

Studies on molecules structurally related to 1,1-Diphenylpropan-2-amine (B1604740) have utilized these methods to great effect. For instance, TDDFT calculations have been instrumental in simulating circular dichroism (CD) spectra to determine the absolute configuration of chiral amines. nih.gov This approach is particularly effective for analyzing the 1La band of associated benzene (B151609) chromophores. nih.gov

DFT calculations allow for the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key predictors of a molecule's reactivity. For 1,1-Diphenylpropan-2-amine oxalate (B1200264), the electron-rich diphenyl groups and the nitrogen atom of the amine would significantly influence the HOMO, making them likely sites for electrophilic attack or oxidation. Conversely, the LUMO distribution would indicate regions susceptible to nucleophilic attack. The oxalate counter-ion, with its electronegative oxygen atoms, can also be analyzed for its potential to engage in hydrogen bonding and other non-covalent interactions. aimspress.com These quantum chemical properties are crucial for predicting how the molecule will behave in a biological environment. aimspress.com

| Computational Method | Objective | Predicted Properties | Relevance to 1,1-Diphenylpropan-2-amine oxalate |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate ground-state electronic structure. | Electron density, electrostatic potential, HOMO/LUMO energies. | Predicts sites of metabolic attack and reactive centers. aimspress.comaimspress.com |

| Time-Dependent DFT (TDDFT) | Simulate electronic excited states. | UV-Vis and Circular Dichroism (CD) spectra. | Helps determine absolute stereochemistry and analyze electronic transitions. nih.gov |

| Hartree-Fock (HF) | An ab initio method for electronic structure. | Molecular orbital energies, wave functions. | Provides a baseline for more advanced correlation methods. mdpi.com |

Molecular Docking and Dynamics Simulations with In Vitro Biological Targets

To understand how this compound may function at a biological level, researchers employ molecular docking and molecular dynamics (MD) simulations. These methods model the interaction of the compound (the ligand) with a specific biological macromolecule (the receptor or enzyme). pensoft.net

Molecular docking predicts the preferred orientation of the ligand when it binds to a receptor to form a stable complex. unpad.ac.id This virtual screening technique is essential for identifying potential biological targets and understanding the primary forces driving the binding event. pensoft.net Following docking, MD simulations are often performed. An MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the ligand-receptor complex. nih.govprace-ri.eu These simulations are crucial for assessing the stability of the predicted binding pose and observing conformational changes in both the ligand and the protein. upstate.edu

Ligand-Protein Interaction Modeling and Binding Site Analysis

The core of molecular docking and dynamics is the detailed analysis of ligand-protein interactions. unpad.ac.idnih.gov These interactions are primarily non-covalent and include hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces. nih.gov

For this compound, specific functional groups dictate its interaction profile:

The Phenyl Rings : These large, nonpolar groups are prime candidates for engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket, such as phenylalanine, tyrosine, or tryptophan.

The Amine Group : In its protonated state, the secondary amine can act as a hydrogen bond donor. It can also form a strong, charge-assisted hydrogen bond or salt bridge with acidic residues like aspartate or glutamate.

The Oxalate Counter-ion : The carboxylate groups of the oxalate are potent hydrogen bond acceptors and can also engage in ionic interactions with basic residues like lysine (B10760008) or arginine.

In silico studies on analogous compounds have used docking to rationalize experimental observations. For example, docking simulations of related antagonists into the M3 muscarinic acetylcholine (B1216132) receptor (mAChR) have successfully explained their binding affinities and selectivities. nih.gov Similarly, homology modeling of the 5-HT2A and H1 receptors has provided insights into how related diarylalkyl amine derivatives orient themselves within the binding sites. nih.gov

| Functional Group | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Diphenyl Moiety | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| Amine (protonated) | Hydrogen Bond (Donor), Ionic Interaction | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr) |

| Oxalate Ion | Hydrogen Bond (Acceptor), Ionic Interaction | Lysine (Lys), Arginine (Arg), Histidine (His), Serine (Ser) |

Conformational Landscape Exploration

Molecules are not static; they are flexible and can adopt various shapes or conformations. The collection of these shapes and their relative energies is known as the conformational landscape. plos.org Molecular dynamics simulations are the primary tool for exploring this landscape. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can observe the range of conformations it can adopt, both in solution and when bound to a protein. nih.gov

This analysis is critical for understanding the "induced fit" model of ligand binding, where the protein's binding site can change shape to better accommodate the ligand. nih.gov For a flexible molecule like 1,1-Diphenylpropan-2-amine, with several rotatable single bonds, MD simulations can reveal which conformations are most stable within a specific receptor pocket, providing a more accurate picture of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov The goal is to develop an equation that can predict the activity of new, unsynthesized compounds. nih.gov

A 3D-QSAR study involves aligning a set of molecules and calculating steric and electrostatic fields around them. These fields are then used as descriptors in a statistical method to build a predictive model. The statistical reliability of a QSAR model is assessed by parameters such as the coefficient of determination (r²) and the cross-validated coefficient (q²), which measure the model's ability to fit the data and predict the activity of compounds not used in its creation, respectively. nih.gov

While a specific QSAR model for this compound is not detailed in the literature, studies on analogous series of compounds have successfully employed this technique. nih.gov Furthermore, related approaches like the use of a MetaQSAR database have been cited for predicting the metabolic fate of similar tertiary amines, indicating that oxidation near the nitrogen atom is a probable metabolic reaction. nih.gov Such models are invaluable for optimizing lead compounds in drug discovery by predicting how changes in molecular structure will affect a desired biological activity.

| Component | Description | Example |

|---|---|---|

| Training Set | A series of compounds with known chemical structures and measured biological activities. | A group of related amine derivatives with their measured receptor binding affinities (Ki values). |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic). | Calculated steric and electrostatic field values (3D-QSAR), logP (lipophilicity). |

| Statistical Model | A mathematical equation linking the descriptors to the biological activity. | Partial Least Squares (PLS) or Multiple Linear Regression (MLR) equation. |

| Model Validation | Statistical assessment of the model's robustness and predictive power. | Calculation of r² (goodness-of-fit) and q² (predictive ability) values. nih.gov |

Future Directions and Emerging Research Avenues

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-Assisted Synthesis)

The synthesis of complex amine-containing molecules like 1,1-Diphenylpropan-2-amine (B1604740) oxalate (B1200264) is evolving beyond traditional batch methods. Modern synthetic strategies are increasingly focused on efficiency, safety, and sustainability.

Flow Chemistry:

Continuous flow chemistry offers significant advantages for the synthesis of amines and their derivatives. fiveable.me This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.org Key benefits include superior heat transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous reagents or intermediates. acs.org Flow processes can be telescoped, combining multiple reaction and purification steps into a single, streamlined operation, which significantly boosts efficiency and reduces solvent usage. acs.orgvapourtec.com For instance, methods for the chemoselective amination of various starting materials, including alkyl halides and epoxides, have been successfully developed in continuous flow, yielding primary amines in high yields. acs.org Reductive amination, a crucial method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds, has also been adapted to flow conditions using heterogeneous catalysts, demonstrating sustained activity and high efficiency. bohrium.com These advancements in flow chemistry provide a robust framework for the optimized and scalable production of diphenylpropylamine derivatives.

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis and drug discovery. jaterror.eu AI algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions, suggest novel synthetic routes, and even design molecules with desired properties. medrxiv.org In the context of the diphenylpropylamine scaffold, AI could accelerate the discovery of new derivatives with enhanced potency or novel biological activities. By learning from existing structure-activity relationship data, machine learning models can predict the biological profiles of virtual compounds, prioritizing the synthesis of the most promising candidates. medrxiv.org While AI's application in directly developing synthetic opioids is a recognized area of concern, its potential in legitimate pharmaceutical research to accelerate scientific advancement is significant. jaterror.eu

Development of Complex In Vitro Systems for Biological Evaluation

To better predict human responses and understand the biological effects of compounds like 1,1-Diphenylpropan-2-amine oxalate, research is moving away from simplistic two-dimensional (2D) cell cultures towards more physiologically relevant complex in vitro models (CIVMs). nih.govfrontiersin.org

Traditional 2D cell models often fail to replicate the complex architecture and functionality of human tissues, leading to poor correlation between preclinical and clinical results. nih.govmdpi.com CIVMs, which include spheroids, organoids, 3D bioprinted tissues, and microphysiological systems (often called "organs-on-a-chip"), address these limitations by creating a 3D multi-cellular environment that more closely mimics native organs. nih.govfrontiersin.org

These advanced models offer several advantages for evaluating diphenylpropylamine derivatives:

Improved Accuracy: CIVMs emulate the microarchitecture and functional characteristics of human organs, providing more accurate data on a compound's efficacy and potential toxicity. nih.gov

Disease Modeling: Researchers can create disease-specific models, such as lung-chips for respiratory diseases or liver-chips to study drug-induced liver injury (DILI), to test compounds in a human-relevant disease context. frontiersin.orgemulatebio.com

Pharmacokinetic Studies: Multi-organ-on-a-chip systems can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, offering insights into its pharmacokinetic profile. emulatebio.com For example, a linked gut-liver-on-a-chip can model how a drug is absorbed and subsequently metabolized. mdpi.com

The FDA Modernization Act 2.0 has acknowledged the potential of these alternatives to animal testing, encouraging the use of CIVMs in drug development. mdpi.com The establishment of robust characterization and qualification plans for these models is crucial for their broader adoption by the pharmaceutical industry and regulatory agencies. nih.gov

Below is an interactive table summarizing various complex in vitro models and their applications.

| Model Type | Description | Key Applications in Drug Evaluation |

| Spheroids | Three-dimensional cell aggregates that mimic the microenvironment of tumors and tissues. | Cancer research, toxicity screening, drug efficacy testing. |

| Organoids | Self-organizing 3D structures derived from stem cells that replicate the architecture and function of an organ. nih.gov | Disease modeling, personalized medicine, developmental biology studies. nih.gov |

| Organs-on-a-Chip | Microfluidic devices containing living cells that simulate the physiological functions of organs and organ systems. mdpi.com | ADME studies, toxicity testing (e.g., DILI), efficacy studies in a dynamic environment. frontiersin.orgmdpi.comemulatebio.com |

| 3D Bioprinting | The layer-by-layer deposition of bio-inks (cell-laden materials) to create complex tissue and organ structures. | Creation of complex, multi-cellular tissue constructs for high-throughput screening. |

Integration of Multi-Omics Data in Chemical Biology Research

Understanding the complete biological impact of a compound requires a holistic approach. The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of how a molecule like this compound interacts with a biological system. rsc.orgrsc.org

Analyzing a single omics layer provides only a snapshot of cellular activity. rsc.org By integrating multiple layers, researchers can build a more comprehensive picture of a compound's mechanism of action, from changes in gene expression (transcriptomics) to alterations in protein levels (proteomics) and metabolic pathways (metabolomics). rsc.orgnih.gov This integrated approach is crucial because the effects of a drug are not isolated but diffuse through complex biological networks. rsc.org

There are two main approaches to multi-omics data integration:

Multi-staged Analysis: This hierarchical method links different omic layers sequentially, following the central dogma of molecular biology (DNA to RNA to protein). holo-omics.science

Meta-dimensional Analysis: This approach analyzes all omic datasets simultaneously, allowing for the assessment of interactions between different omic layers. holo-omics.science

Computational tools and deep learning frameworks are being developed to manage and interpret these large, complex datasets. nih.govnih.gov These methods can help predict a compound's effects, identify biomarkers for its activity, and even anticipate potential adverse reactions by analyzing its impact across the entire biological system. nih.gov For example, a gut and liver-on-a-chip model can be used to collect cells for detailed genomic or proteomic analyses to gain deeper insights into toxicity profiles. mdpi.com

Exploration of Novel Research Applications for the Diphenylpropylamine Scaffold

The diphenylpropylamine scaffold is a versatile structure that has been investigated for several therapeutic applications, indicating its potential for further exploration. ontosight.ai While historically associated with analgesics, recent research has broadened its scope. ontosight.ainih.gov

Neurodegenerative Diseases: The multitarget approach is a promising strategy for complex conditions like Alzheimer's disease. acs.org Derivatives of the related 1-benzylamino-2-hydroxyalkyl scaffold, which shares structural similarities, have been designed as multifunctional agents that can inhibit butyrylcholinesterase, β-secretase, and the aggregation of both amyloid-β and tau proteins. acs.org This suggests that the diphenylpropylamine scaffold could be similarly functionalized to create novel drug candidates for neurodegenerative disorders.

Antimicrobial Agents: In the search for new antibiotics, novel molecular scaffolds are of great interest. The 3,3-diphenylpropylamine (B135516) moiety has been incorporated into 1,3,5-triazine-based structures to create peptidomimetics with antimicrobial activity. mdpi.com These compounds mimic the amphipathic nature of natural antimicrobial peptides and represent a promising avenue for developing new treatments against bacterial infections. mdpi.com

Oncology: The fundamental structure of diphenylpropylamine derivatives could be adapted for applications in oncology. By modifying the scaffold to target specific proteins or pathways involved in cancer cell proliferation and survival, it may be possible to develop novel anticancer agents.

Pain Management: Research continues into modifying the diphenylpropylamine scaffold to develop analgesics with improved efficacy and better side-effect profiles. ontosight.ai

The versatility of the diphenylpropylamine core structure allows for significant chemical modification, enabling researchers to fine-tune its pharmacological properties for a wide range of biological targets. ontosight.aimotion.ac.in

Q & A

Q. What are the recommended synthetic routes for 1,1-diphenylpropan-2-amine oxalate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a two-step process: (1) preparation of the free base (1,1-diphenylpropan-2-amine) via reductive amination or nucleophilic substitution of a ketone precursor, and (2) salt formation with oxalic acid.

- Step 1 : Use sodium borohydride (NaBH₄) or catalytic hydrogenation for reductive amination of 1,1-diphenylpropan-2-one with ammonia derivatives. Monitor pH and temperature to avoid over-reduction .

- Step 2 : Salt formation requires stoichiometric oxalic acid in ethanol/water under reflux. Recrystallization from acetone or ethyl acetate improves purity.

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and cooling rates during crystallization to enhance yield and crystal stability .

Q. How can researchers characterize the purity and stability of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (60:40) with 0.1% trifluoroacetic acid to assess purity (>98%) .

- NMR : Confirm structure via ¹H/¹³C NMR. Key signals include the oxalate proton (δ 4.2–4.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; oxalate salts often decompose between 150–200°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl rings) affect the biological activity of 1,1-diphenylpropan-2-amine derivatives?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH₃) groups. Use in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate substituent effects with activity. For example, fluorinated analogs may enhance blood-brain barrier penetration .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like monoamine transporters. Compare binding affinities of derivatives .

Q. What strategies resolve discrepancies in oxalate quantification across analytical methods?

- Methodological Answer :

- Standardization : Use certified oxalate standards (e.g., potassium hydrogen oxalate) to calibrate HPLC, enzymatic assays, or ion chromatography.

- Cross-Validation : Compare results from ≥2 methods (e.g., HPLC and titrimetry). For example, enzymatic kits may underestimate oxalate in complex matrices due to interference .

- Sample Preparation : Acidify urine/tissue samples to pH 2–3 to prevent oxalate degradation, and filter (0.22 µm) to remove particulates .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Variable Selection : Systematically vary substituent positions (para/meta), chain length, and stereochemistry. For example, replacing phenyl with cyclohexyl may alter lipophilicity .

- Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with pharmacokinetic parameters (e.g., half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.